2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one
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Overview
Description
2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group attached to the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one typically involves the condensation of an aromatic primary amine with a phthalic anhydride derivative. One common method is the reaction of 3-(trifluoromethyl)aniline with phthalic anhydride under reflux conditions in the presence of a suitable solvent such as toluene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as solventless conditions and catalytic methods, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one involves its interaction with specific molecular targets. For instance, it modulates the dopamine receptor D2, which is implicated in various neurological disorders. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for the receptor, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindolin-1-one
- 2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindolin-1-one
- 4-(Trifluoromethyl)isoindolin-1-one
Uniqueness
2-(3-(Trifluoromethyl)phenyl)isoindolin-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a drug candidate compared to similar compounds lacking the trifluoromethyl group .
Properties
Molecular Formula |
C15H10F3NO |
---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C15H10F3NO/c16-15(17,18)11-5-3-6-12(8-11)19-9-10-4-1-2-7-13(10)14(19)20/h1-8H,9H2 |
InChI Key |
SUYKVPJSYFCEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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